molecular formula C22H17FN2O3S B5089761 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide

Cat. No. B5089761
M. Wt: 408.4 g/mol
InChI Key: KRJIWJQCGXFPKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves complex organic reactions. For example, pyridonecarboxylic acids and their analogs, which share some structural similarities, are synthesized through reactions involving amino- and hydroxy-substituted cyclic amino groups, indicating a multi-step synthetic process that might be applicable to our compound of interest (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine, provides insights into the potential structural aspects of 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide. These structures often feature complex aromatic systems and heterocycles, which are crucial for their biological activity and interactions (Ma et al., 2009).

Chemical Reactions and Properties

Compounds with structures similar to 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide undergo various chemical reactions. For example, derivatives of 2-aminopyridines show chemoselective arylsulfenylation, indicating that sulfur-containing compounds can undergo specific reactions that could be pertinent to the thioacetamide group in our compound of interest (Hamdouchi, 1998).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, can be inferred from studies like the one on 1-naphthyl-2-cyanoacetamide derivatives. These studies offer insights into how substituents and the overall structure influence the physical characteristics of these compounds, which is relevant for understanding the solubility, stability, and formulation potential of 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide (Fadda et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be explored through the study of similar compounds. For instance, the study on the synthesis and antibacterial activity of pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives from 1-naphthyl-2-cyanoacetamide reveals important information on the reactivity of naphthyl-containing compounds and their potential for producing bioactive molecules (Fadda et al., 2015).

properties

IUPAC Name

2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-17-7-3-4-8-18(17)25-21(27)12-19(22(25)28)29-13-20(26)24-16-10-9-14-5-1-2-6-15(14)11-16/h1-11,19H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJIWJQCGXFPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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